molecular formula C20H19NO4 B2903044 1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methylazetidine-2-carboxylic acid CAS No. 2243508-90-7

1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methylazetidine-2-carboxylic acid

Cat. No. B2903044
CAS RN: 2243508-90-7
M. Wt: 337.375
InChI Key: QBVDEQZZGNYBPS-UHFFFAOYSA-N
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Description

This compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon. It has a fluorene core with a methoxycarbonyl group attached to the 9-position. The methoxycarbonyl group is further linked to a 4-methylazetidine-2-carboxylic acid .


Synthesis Analysis

The synthesis of this compound might involve the reaction of fluorene with a suitable carbonylating agent to introduce the methoxycarbonyl group at the 9-position. This could be followed by a coupling reaction with 4-methylazetidine-2-carboxylic acid .


Molecular Structure Analysis

The molecular structure of this compound includes a fluorene core, a methoxycarbonyl group, and a 4-methylazetidine-2-carboxylic acid. The InChI code for this compound is 1S/C20H19NO4/c22-18(23)20(10-5-11-20)21-19(24)25-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17H,5,10-12H2,(H,21,24)(H,22,23) .


Chemical Reactions Analysis

The chemical reactions involving this compound could include its formation from fluorene and 4-methylazetidine-2-carboxylic acid, as well as its potential reactions with other reagents due to the presence of the carboxylic acid group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 337.38 . It is a solid at room temperature and should be stored in a sealed container in a dry environment at 2-8°C .

Scientific Research Applications

Peptide Synthesis

This compound is used as a coupling agent in peptide synthesis. The (Fluoren-9-ylmethoxy)carbonyl (Fmoc) group is a protective group used in solid-phase peptide synthesis. Amino acids with this protective group can be linked together to form peptides, which are then deprotected to yield the final peptide product .

C-H Activation Methodology

It has been derived from a C-H Activation methodology developed by Jin-Quan Yu and coworkers. This method involves Pd-mediated C-C bond formation which can be made in tandem with other compounds .

Cell Analysis and Molecular Biology Methods

The compound has applications in cell analysis and molecular biology methods. It is used in various industrial testing applications, microbiology methods, and chromatography .

Mechanism of Action

Target of Action

Compounds with similar structures are often used in peptide synthesis , suggesting that this compound may interact with proteins or enzymes in the body.

Mode of Action

It’s worth noting that compounds with a similar structure are often used in the synthesis of peptides . This suggests that the compound may interact with its targets by forming bonds with other molecules, potentially altering their structure or function.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for this compound could involve further studies to elucidate its mechanism of action, potential applications, and safety profile. It could also be used as a building block for the synthesis of more complex molecules .

properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-4-methylazetidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-12-10-18(19(22)23)21(12)20(24)25-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17-18H,10-11H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBVDEQZZGNYBPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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